methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride
Description
Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound characterized by a unique 6-oxabicyclo[3.2.1]octane framework. This structure integrates an oxygen atom within the bicyclic system, an aminomethyl functional group at the 5-position, and a methyl carboxylate moiety at the 1-position, with the hydrochloride salt enhancing its stability and solubility. The compound is primarily utilized as a chiral building block in pharmaceutical and organic synthesis due to its rigid bicyclic scaffold, which can impart conformational constraints to target molecules .
Key properties include:
Properties
IUPAC Name |
methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-8(12)9-3-2-4-10(5-9,6-11)14-7-9;/h2-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGMTQITDFXMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another approach includes the tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate/ZnBr2.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in synthetic applications.
Scientific Research Applications
Medicinal Chemistry
The compound's structure is reminiscent of several natural products known for their biological activities. Research has indicated that oxabicyclo compounds can serve as scaffolds for the development of new pharmaceuticals.
- Anticancer Activity : Preliminary studies suggest that derivatives of oxabicyclo compounds exhibit cytotoxic effects against cancer cell lines. The unique bicyclic structure may enhance the binding affinity to biological targets, potentially leading to novel anticancer agents.
- Neurological Applications : Some studies have proposed that compounds with similar structures could modulate neurotransmitter systems, offering pathways for developing treatments for neurological disorders such as depression and anxiety.
Synthetic Organic Chemistry
The synthesis of methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate hydrochloride has been facilitated by innovative synthetic methodologies.
- Diastereoselective Synthesis : Recent advancements in synthetic techniques have enabled the efficient construction of oxabicyclo[3.2.1]octane scaffolds through gold-catalyzed reactions. This method allows for the formation of complex molecules with high stereochemical control, which is crucial in drug development .
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create various functionalized derivatives that can be tailored for specific biological activities.
Materials Science
The unique properties of methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate hydrochloride also lend themselves to applications in materials science.
- Polymer Chemistry : The incorporation of oxabicyclo motifs into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for advanced material applications.
- Nanotechnology : Research is ongoing into the use of oxabicyclo compounds in nanostructured materials, which could lead to innovations in drug delivery systems and biosensors.
Table 1: Summary of Biological Activities
Table 2: Synthetic Methods Overview
| Methodology | Description | Yield (%) |
|---|---|---|
| Gold-Catalyzed Synthesis | Efficient formation of oxabicyclo scaffolds | Up to 91% |
| Asymmetric Synthesis | High stereochemical control in product formation | Varies |
Mechanism of Action
The mechanism of action of methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight critical distinctions between methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate hydrochloride and analogous bicyclic or aminomethyl-containing compounds.
Key Comparisons :
Bicyclic Framework Diversity: The target compound’s 6-oxabicyclo[3.2.1]octane system distinguishes it from the 5-thia-1-azabicyclo[4.2.0]octane in cephalosporins (e.g., ), which incorporates sulfur and nitrogen in a larger bicyclic system .
Functional Group Influence: The aminomethyl group in the target compound is analogous to that in milnacipran but is positioned on a bicyclic scaffold rather than a cyclopropane ring. This structural difference impacts pharmacokinetic properties, such as metabolic stability . Unlike the β-lactam-containing cephalosporin analog (), the target compound lacks antimicrobial activity but serves as a versatile synthetic intermediate .
Synthetic Utility vs. Therapeutic Role: The target compound is priced at €853/50 mg (), reflecting its niche role as a high-value building block. In contrast, milnacipran and cephalosporins are bulk active pharmaceutical ingredients (APIs) with established therapeutic applications . The nitro- and chlorophenyl-substituted bicyclo[3.2.1]octane () shares the same core framework but is tailored for organocatalytic reactions, underscoring the scaffold’s adaptability in diverse synthetic pathways .
Research Findings and Pharmacopeial Considerations
- Quality Control : Pharmacopeial standards for similar bicyclic compounds (e.g., cephalosporins) emphasize crystallinity and residual solvent testing (e.g., dimethylaniline) . These criteria likely apply to the target compound, given its structural complexity.
- Chiral Purity: The enantiomeric purity of the bicyclo[3.2.1]octane scaffold is critical for its utility in asymmetric synthesis, as demonstrated in organocatalytic studies () .
Biological Activity
Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate hydrochloride, a bicyclic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Formula : C11H20ClNO2
Molecular Weight : 233.74 g/mol
CAS Number : 2198519-29-6
The compound features a bicyclic structure with an amine and an ester functional group, contributing to its unique biological properties.
The biological activity of methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its bicyclic structure allows for specific binding interactions, potentially modulating the activity of these targets. This interaction can lead to various pharmacological effects, including anti-inflammatory and antitumor activities.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies have shown that derivatives of oxabicyclo compounds exhibit promising antitumor effects. For instance, compounds similar to methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane have demonstrated significant cytotoxicity against various cancer cell lines in vitro .
- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammation .
- Neuroprotective Effects : Some studies have suggested that bicyclic compounds can provide neuroprotective benefits, potentially aiding in conditions such as Alzheimer’s disease .
Case Studies
-
Antitumor Effects :
A study evaluating the cytotoxicity of various bicyclic compounds found that methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane derivatives exhibited significant growth inhibition in cancer cell lines compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest . -
Enzyme Interaction :
Research involving enzyme assays indicated that methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane derivatives could inhibit specific enzymes involved in metabolic pathways associated with tumor growth, suggesting a potential therapeutic application in oncology . -
Neuroprotection :
In a model of neurodegeneration, the compound showed protective effects on neuronal cells exposed to oxidative stress, highlighting its potential for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Inhibition of key metabolic enzymes | |
| Neuroprotective | Protective effects on neuronal cells |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Activity Level | Mechanism of Action |
|---|---|---|
| Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane | High | Enzyme inhibition, apoptosis induction |
| Other Bicyclic Derivatives | Moderate | Varies by specific structure |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate hydrochloride?
- Methodology :
- Stepwise Functionalization : Begin with a bicyclo[3.2.1]octane scaffold. Introduce the oxabridge via epoxidation or cyclization under acidic conditions, followed by aminomethylation using reductive amination (e.g., formaldehyde/NaBH₄) .
- Esterification : Use methyl chloroformate or methanol/H⁺ to form the carboxylate ester. Final hydrochlorination is achieved via HCl gas in anhydrous ethanol .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of aminomethylating agents to minimize side products (e.g., over-alkylation) .
Q. How can the stereochemical configuration of the bicyclo[3.2.1]octane core be validated?
- Analytical Techniques :
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures and analyzing bond angles (e.g., 106.2°–179.7° for analogous bicyclic systems) .
- NMR Spectroscopy : Use NOESY to confirm spatial proximity of protons on the aminomethyl and oxabridge groups. Compare coupling constants (J-values) to predicted dihedral angles .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Key Factors :
- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes at neutral/basic pH. Use buffered solutions (e.g., phosphate buffer, pH 3.0) for biological assays .
- Light Sensitivity : Protect from UV exposure to prevent oxabridge ring-opening reactions .
Advanced Research Questions
Q. How does the aminomethyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?
- Mechanistic Insights :
- Steric Effects : The bicyclic structure restricts access to the aminomethyl group, favoring reactions with small electrophiles (e.g., acyl chlorides) over bulky reagents.
- Electronic Effects : The electron-donating amine enhances nucleophilicity, enabling regioselective alkylation at the aminomethyl site. Use DFT calculations to model charge distribution .
- Experimental Design : Compare reaction rates with/without the aminomethyl group using kinetic studies (e.g., monitoring by LC-MS) .
Q. What computational methods are suitable for modeling the compound’s conformational dynamics?
- Approaches :
- Molecular Dynamics (MD) Simulations : Parameterize the force field using bond angles (e.g., C14—C7—C8—O2 = 107.7°) and torsional barriers from crystallographic data .
- Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) by aligning the oxabridge and carboxylate groups into active-site pockets .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Troubleshooting :
- Dynamic Effects : Assess for tautomerism or ring-flipping using variable-temperature NMR. For example, coalescence temperatures >100°C indicate restricted motion in the bicyclic core .
- Impurity Analysis : Use preparative HPLC to isolate isomers or byproducts. Compare experimental vs. simulated spectra (e.g., ACD/Labs or MNova software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
